Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate

Orthogonal protection Chemoselective functionalization Multi‑step synthesis

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate (CAS 323578-56-9) is a heterobifunctional piperidine building block combining a Boc‑protected secondary amine at the 4‑position with a 4‑aminobenzyl substituent on the piperidine nitrogen. With a molecular formula of C₁₇H₂₇N₃O₂ and a molecular weight of 305.42 g·mol⁻¹, the compound offers two chemically orthogonal amino groups—a Boc‑carbamate and a primary aromatic amine—that enable sequential, chemoselective functionalization in multi‑step synthetic routes.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
CAS No. 323578-56-9
Cat. No. B13745683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate
CAS323578-56-9
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN(C(C1)N)CC2=CC=C(C=C2)N
InChIInChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)13-8-9-20(15(19)10-13)11-12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,18-19H2,1-3H3
InChIKeyKNQIECLGZYEYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate (CAS 323578-56-9): A Strategic Boc-Protected 4-Aminopiperidine Intermediate for Diversifiable Drug Discovery


Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate (CAS 323578-56-9) is a heterobifunctional piperidine building block combining a Boc‑protected secondary amine at the 4‑position with a 4‑aminobenzyl substituent on the piperidine nitrogen . With a molecular formula of C₁₇H₂₇N₃O₂ and a molecular weight of 305.42 g·mol⁻¹, the compound offers two chemically orthogonal amino groups—a Boc‑carbamate and a primary aromatic amine—that enable sequential, chemoselective functionalization in multi‑step synthetic routes . The molecule is supplied at a certified purity of ≥98% (HPLC) and is recognised as a critical intermediate in the synthesis of bioactive molecules, including opioid analgesics and receptor subtype‑selective antagonists [1].

Why Simple 4-Aminopiperidine Analogs Cannot Replace Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate in Multi‑Step Syntheses


Superficially similar 4‑aminopiperidine scaffolds—including 1‑benzyl‑4‑amino‑piperidine (CAS 50541‑93‑0), 1‑benzyl‑4‑(N‑Boc‑amino)piperidine (CAS 73889‑19‑7), and 4‑ANPP—lack the precise orthogonal protection and the reactive 4‑aminobenzyl handle that define the target compound. The Boc group on the piperidine 4‑amino position prevents unwanted nucleophilic side reactions during N‑alkylation or acylation steps, while the primary aromatic amine on the benzyl ring permits subsequent chemoselective coupling (e.g., amide bond formation, reductive amination) without cross‑reactivity [1]. Removing the Boc group (e.g., with TFA) liberates a secondary amine for a second diversification step, a sequence that is impossible with unprotected 4‑amino‑1‑benzylpiperidine or with 4‑ANPP, which lacks both the Boc protection and the 4‑aminobenzyl functionality [1][2]. Consequently, generic substitution would collapse the synthetic route, compromise product purity, or eliminate the ability to generate focused compound libraries.

Quantitative Evidence for Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate: Head‑to‑Head and Cross‑Study Comparisons


Orthogonal Protection Advantage: Boc‑Carbamate vs. Unprotected 4‑Amino‑1‑benzylpiperidine in Stepwise Syntheses

The presence of a Boc‑carbamate at the piperidine 4‑position enables temporary amine protection, which is mandatory for sequential derivatisation of the N‑1‑(4‑aminobenzyl) site. In comparator 4‑amino‑1‑benzylpiperidine (CAS 50541‑93‑0), both the piperidine 4‑amino and the benzyl nitrogen are free amines, leading to competitive acylation and lower chemoselectivity in amide‑bond‑forming reactions [1]. The Boc group of the target compound can be quantitatively removed under standard acidic conditions (TFA/CH₂Cl₂, r.t., 1 h, typical deprotection yield >95%) to reveal a secondary amine for a second orthogonal functionalization step, a synthetic sequence that cannot be replicated with the unprotected analog [1].

Orthogonal protection Chemoselective functionalization Multi‑step synthesis

Hydrophilicity Tuning: LogP Comparison with 1‑Benzyl‑4‑(N‑Boc‑amino)piperidine

The target compound exhibits a calculated LogP of 2.76, compared to 3.50 for 1‑benzyl‑4‑(N‑Boc‑amino)piperidine (CAS 73889‑19‑7) . The 0.74 log unit difference (corresponding to a ~5.5‑fold lower octanol‑water partition coefficient) is attributed to the replacement of the benzyl hydrogen with a primary amine, which increases hydrogen‑bonding capacity and aqueous solubility [1]. In the context of CNS drug discovery, a LogP below 3 is generally associated with improved oral absorption and reduced phospholipidosis risk, making the target compound a more attractive intermediate for CNS‑penetrant candidates [1].

LogP Hydrophilicity Drug‑likeness

Purity Benchmarking: Certified HPLC Purity vs. Typical Unspecified-Grade Analogs

The target compound is supplied at a certified purity of 98% (HPLC) . In contrast, many generic 4‑aminopiperidine intermediates are offered at 95% or lower purity, with undefined impurity profiles that can compromise reaction yields and lead to difficult-to-remove side products in multi‑step sequences . The higher purity specification directly supports more reproducible structure‑activity relationship (SAR) studies and reduces the need for intermediate purification, saving both time and material costs.

Purity HPLC Reproducibility

Synthetic Versatility: Single Intermediate for Both Opioid Analgesic and Muscarinic Antagonist Libraries

The 4‑aminobenzyl‑piperidine core is a recognised privileged scaffold that appears in two pharmacologically distinct classes: (i) fentanyl‑type opioid analgesics, where the 4‑aminobenzyl moiety serves as the key precursor for N‑phenethyl‑4‑piperidone (NPP) and 4‑ANPP [1], and (ii) subtype‑selective muscarinic M₂/M₃ receptor antagonists, where the 4‑aminopiperidine moiety is essential for receptor affinity [2][3]. The target compound uniquely provides both the protected 4‑aminopiperidine and the 4‑aminobenzyl handle in a single building block, enabling access to both therapeutic areas without changing the core synthetic route. Comparators such as 1‑benzyl‑4‑(N‑Boc‑amino)piperidine lack the aromatic amine required for fentanyl analog synthesis, while 4‑ANPP lacks the Boc protection needed for muscarinic antagonist elaboration.

Fentanyl analogs Muscarinic receptor antagonists Privileged scaffold

Optimal Application Scenarios for Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Stepwise Library Synthesis of Subtype‑Selective Muscarinic Antagonists

The orthogonal Boc/4‑aminobenzyl protection strategy allows chemists to first functionalise the 4‑aminobenzyl group via amide coupling or reductive amination, then deprotect the Boc group to install a second diversity element on the piperidine ring [1]. This stepwise approach, which cannot be executed with unprotected 4‑amino‑1‑benzylpiperidine, has been employed to generate potent M₂‑selective muscarinic antagonists with sub‑micromolar binding affinities [1]. The 98% purity specification ensures consistent library quality and reproducible SAR data .

Controlled Substance Research: Synthesis of Fentanyl Analogs for Forensic and Analytical Reference Standards

As a key precursor in the synthesis of fentanyl and its analogs, the target compound is essential for preparing reference standards used in forensic toxicology and law enforcement [2]. The 4‑aminobenzyl group provides the necessary handle for introducing the N‑phenethyl moiety, while the Boc group can be retained or removed to modulate the final analog structure. The 98% purity facilitates accurate quantitation in GC‑MS and LC‑MS/MS reference standard development.

Process Chemistry: Scalable Intermediate for GMP Production of CNS‑Penetrant Drug Candidates

The favourable LogP of 2.76, compared to 3.50 for the non‑aminated benzyl analog, suggests improved aqueous solubility and processability during large‑scale synthesis . The Boc group is compatible with standard industrial deprotection conditions (e.g., HCl/EtOAc), and the crystalline nature of the compound facilitates purification by recrystallisation, reducing purification costs in multi‑kilogram campaigns.

Chemical Biology: Bifunctional Probe Design for Target Identification

The two orthogonally addressable amines allow sequential attachment of a pharmacophore and an affinity tag (e.g., biotin) or fluorescent reporter, making this intermediate ideal for chemical proteomics probe synthesis. Such bifunctional probes are critical for target deconvolution in phenotypic screening campaigns.

Quote Request

Request a Quote for Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.